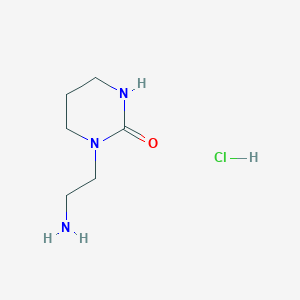

1-(2-Aminoethyl)-1,3-diazinan-2-one hydrochloride

Vue d'ensemble

Description

“1-(2-Aminoethyl)-1,3-diazinan-2-one hydrochloride” is also known as “1-(2-Aminoethyl)maleimide hydrochloride” or “1-(2-Aminoethyl)-1H-pyrrole-2,5-dione hydrochloride”. It is a white crystalline powder with a molecular weight of 176.6 g/mol . It may be used in the preparation of N-propionyl cysteaminylphenol-maleimide-dextran (NPCMD) and 4-nitrophenyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethylcarbamate .

Physical And Chemical Properties Analysis

“1-(2-Aminoethyl)-1,3-diazinan-2-one hydrochloride” is a white crystalline powder with a molecular weight of 176.6 g/mol . The physical and chemical properties of amines are influenced by the presence of the nitrogen atom, which can form hydrogen bonds and has a lone pair of electrons .

Applications De Recherche Scientifique

Regenerative Medicine: Hydrogel Delivery Systems

In regenerative medicine, “1-(2-Aminoethyl)-1,3-diazinan-2-one hydrochloride” is utilized in the synthesis of crosslinkable hydrogels . These hydrogels are designed for cell encapsulation, drug delivery, and biofabrication applications . They offer a cell-friendly environment that supports cell proliferation and can be crosslinked in situ, which is crucial for clinical applications.

Tissue Engineering: Stem Cell Morphology and Stemness Maintenance

This compound is integral in creating methacrylated hyaluronic acid-based hydrogels that maintain the native spherical morphology and stemness of human dental pulp stem cells (DPSCs) . These hydrogels mimic the in vivo 3D environment, which is essential for the growth of DPSCs and has potential for clinical applications in regenerative therapies.

Drug Development: Protease Inhibition

“1-(2-Aminoethyl)-1,3-diazinan-2-one hydrochloride” has been identified as a component in the inhibition of serine proteases within the Golgi apparatus . This inhibition is significant for understanding cholesterol regulation and the activation of sterol regulatory element-binding proteins.

Biomaterials: Rapid Polymerization and Crosslinking

The rapid polymerization and crosslinking properties of hydrogels containing this compound are advantageous for creating biomaterials that require quick gelation times and robust physical properties . This is particularly useful in situations where ultraviolet light-free conditions are necessary.

Cellular Biology: Biocompatibility Assessments

In cellular biology, the compound is used in hydrogels to assess biocompatibility with human dermal fibroblasts and keratinocytes . The ability to support continuous cell proliferation without cytotoxic effects is critical for developing materials for skin regeneration and wound healing applications.

Bioengineering: Modulating Physical Properties of Hydrogels

The compound plays a role in modulating the physical properties of hydrogels, such as swelling, degradation, and rheological behavior . These properties are essential for engineering hydrogels with specific characteristics tailored to various bioengineering applications.

Pharmaceutical Research: Controlled Drug Release

Hydrogels containing “1-(2-Aminoethyl)-1,3-diazinan-2-one hydrochloride” can be engineered for controlled drug release . The compound’s involvement in the hydrogel network allows for fine-tuning the release profiles of therapeutic agents, which is vital for targeted drug delivery systems.

Cancer Research: Barrier Function Against Dextran Diffusion

In cancer research, the compound’s inclusion in hydrogels has been studied for its barrier function against dextran diffusion . This property is significant for developing materials that can potentially control the spread of cancerous cells or deliver anticancer drugs locally.

Safety And Hazards

“1-(2-Aminoethyl)-1,3-diazinan-2-one hydrochloride” is considered hazardous. It causes skin irritation and serious eye irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and taking off contaminated clothing and washing before reuse .

Propriétés

IUPAC Name |

1-(2-aminoethyl)-1,3-diazinan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O.ClH/c7-2-5-9-4-1-3-8-6(9)10;/h1-5,7H2,(H,8,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRHTSLZYGMWEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)N(C1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Aminoethyl)-1,3-diazinan-2-one hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B1448272.png)

![[1-(Thiophen-2-yl)cyclopropyl]methanol](/img/structure/B1448276.png)

![3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1448277.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1448278.png)

![2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride](/img/structure/B1448282.png)

![[4-(1H-tetrazol-5-yl)butyl]amine hydrochloride](/img/structure/B1448284.png)

![Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B1448290.png)

![3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane](/img/structure/B1448294.png)